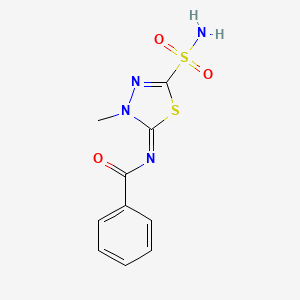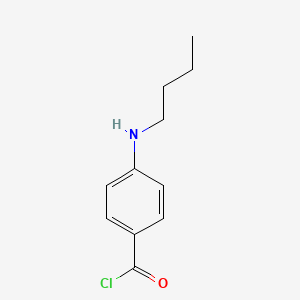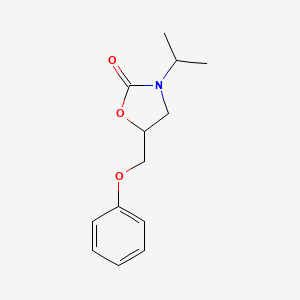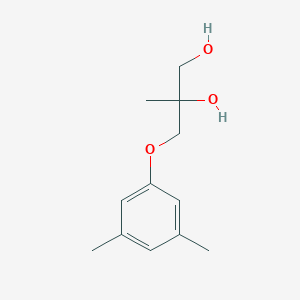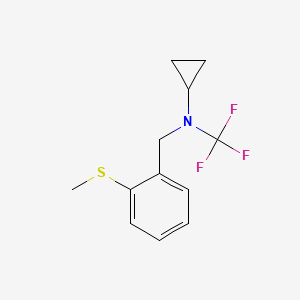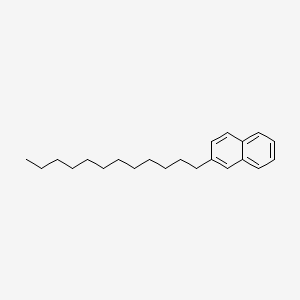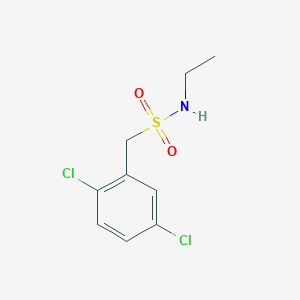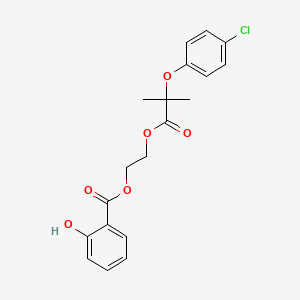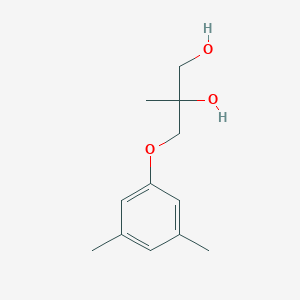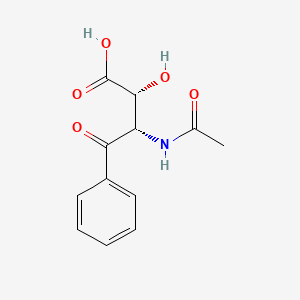
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is known for its unique structure, which includes a nitro group, an indene moiety, and a methanesulfonyl chloride group.
Preparation Methods
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 4-nitro-2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene moiety.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in target molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride can be compared with similar compounds such as (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride. The presence of the nitro group in this compound adds unique reactivity and potential biological activity compared to its non-nitro counterpart. Other similar compounds include various indene derivatives with different substituents, each exhibiting distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10ClNO4S |
|---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
InChI Key |
OMBMWZFHAYSWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



